N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide, also known as EPAA, is a compound that has been of great interest in scientific research due to its potential applications in various fields. EPAA is a thiazolidine-2,4-dione derivative that has been synthesized by several research groups.
Scientific Research Applications
Insecticidal Applications
The compound has been used as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research explores the compound's versatility in the synthesis of novel heterocyclic compounds, such as pyrrole, pyridine, and coumarin derivatives, showcasing its utility in developing agricultural chemicals (Fadda et al., 2017).
Anticancer Screening
A series of analogs synthesized from N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide demonstrated significant cytotoxic activities against various cancer cell lines. The structural and spectral features of these compounds were studied, showing that derivatives exhibited powerful cytotoxic results, particularly against breast cancer cells, highlighting its potential in anticancer drug development (Abu-Melha, 2021).
Pharmacological Evaluation
This compound has also been evaluated for its pharmacological potential, particularly as a glutaminase inhibitor. The research focused on synthesizing BPTES analogs to identify more potent glutaminase inhibitors with improved drug-like properties, contributing to cancer therapy research (Shukla et al., 2012).
Antimicrobial and Surface Activities
Derivatives synthesized from this compound have been evaluated for their antimicrobial properties and surface activities. The research demonstrates the compound's versatility in generating nonionic surface active agents and exploring their potential in antimicrobial applications (El-Sayed et al., 2015).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS3/c1-2-17-10-15-14-9(19-10)13-7(16)6-18-8-11-4-3-5-12-8/h3-5H,2,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVOJJHAVQDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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